N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine
Description
Properties
Molecular Formula |
C10H9BrF3NO |
|---|---|
Molecular Weight |
296.08 g/mol |
IUPAC Name |
N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine |
InChI |
InChI=1S/C10H9BrF3NO/c11-7-1-6(10(12,13)14)2-8(3-7)15-9-4-16-5-9/h1-3,9,15H,4-5H2 |
InChI Key |
GTTZREMPYGXSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)NC2=CC(=CC(=C2)C(F)(F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine typically involves multiple steps:
Bromination: The starting material, 3-(trifluoromethyl)aniline, undergoes bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Formation of Oxetane Ring: The brominated intermediate is then subjected to cyclization to form the oxetane ring. This can be achieved using a suitable base and a halogenated oxetane precursor.
Amination: Finally, the oxetane intermediate is reacted with an amine source to introduce the amine group, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and scalable processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or thiocyanates, while oxidation and reduction can lead to the formation of alcohols, ketones, or amines.
Scientific Research Applications
Synthetic Routes
Several synthetic methods have been developed for producing N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine. These include:
- Aza-Michael Addition : A versatile method for constructing C–N bonds.
- Substitution Reactions : Utilizing the trifluoromethyl and amine groups to create derivatives.
- Oxidation and Reduction : Modifying functional groups to enhance biological activity.
Scientific Research Applications
This compound has numerous applications across different scientific domains:
Medicinal Chemistry
The compound is being investigated for its potential as a pharmaceutical intermediate or active ingredient. Its ability to inhibit specific enzymes makes it a candidate for treating various diseases.
Key Mechanisms of Action :
- Enzyme Inhibition : Particularly against glycogen synthase kinase 3 (GSK-3), which is implicated in neurodegenerative diseases and cancer.
- Protein Degradation : As a building block for targeted protein degraders, offering novel therapeutic approaches.
Research indicates that this compound exhibits promising biological activities:
| Study | Biological Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Study A | GSK-3β Inhibition | 0.15 | GSK-3β |
| Study B | Anticancer Activity | 0.5 | Various Cancer Cell Lines |
| Study C | Protein Degradation | Not specified | Targeted Proteins |
Case Studies :
- GSK-3 Inhibition : Demonstrated an IC50 value of 0.15 µM, indicating strong potential in treating Alzheimer's disease.
- Anticancer Properties : Showed significant inhibition of cancer cell proliferation at concentrations around 0.5 µM.
Materials Science
This compound is utilized in developing new materials due to its unique chemical properties. Its ability to undergo various reactions makes it suitable for synthesizing specialty chemicals and polymers with specific functionalities.
Mechanism of Action
The mechanism by which N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxetane ring can influence its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine with structurally or functionally related compounds, emphasizing substituent effects, synthesis, and applications.
Table 1: Comparative Analysis of Structural Analogs
Structural and Electronic Differences
- Substituent Position and Type: The target compound’s 3-Br and 5-CF₃ groups create a sterically hindered, electron-deficient aromatic ring compared to 3h (3-CF₃ and 3-Ph), which has a bulkier phenyl substituent.
- Salt Forms : The hydrochloride derivative () likely improves aqueous solubility compared to the free base form of the target compound, a critical factor in drug formulation .
Biological Activity
N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine is a compound characterized by its unique oxetane ring structure and the presence of a trifluoromethyl group. This combination suggests potential biological activities, particularly in medicinal chemistry. The compound's molecular formula is C10H8BrF3N2O, with a molecular weight of approximately 303.08 g/mol.
Structural Characteristics
The structural features of this compound include:
- Oxetane Ring : A four-membered cyclic ether that can enhance the compound's reactivity and biological interactions.
- Trifluoromethyl Group : Known to increase lipophilicity and metabolic stability, potentially improving pharmacokinetic properties.
- Bromine Substitution : The presence of bromine may influence the compound's interaction with biological targets.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Interaction : The oxetane ring may facilitate binding to enzyme active sites, while the trifluoromethyl group enhances affinity through hydrophobic interactions.
- Receptor Modulation : The compound may modulate receptor activity, impacting various signaling pathways associated with disease processes.
In Vitro Studies
Research has indicated that compounds with oxetane structures often demonstrate significant biological activity. For instance:
- Antiproliferative Activity : Preliminary studies suggest that this compound may exhibit inhibitory effects on cancer cell lines, similar to other oxetane derivatives. Specific IC50 values for various cell lines remain to be fully characterized but are anticipated to be in the micromolar range based on related compounds .
Case Studies
- Kinase Inhibition : Similar compounds have been studied for their ability to inhibit kinases, which play critical roles in cancer progression. For example, compounds featuring oxetane rings have shown promise as kinase inhibitors, potentially leading to therapeutic applications in oncology .
- Antiviral Activity : Research into structurally related compounds has revealed potential antiviral properties, suggesting that this compound could also be explored for its efficacy against viral infections .
Pharmacokinetic Properties
The unique structural components of this compound contribute to its pharmacokinetic profile:
- Absorption : Enhanced lipophilicity due to the trifluoromethyl group may improve absorption rates.
- Metabolism : The presence of an oxetane ring can influence metabolic pathways, potentially leading to increased stability against enzymatic degradation.
Q & A
Q. How can researchers optimize the synthesis of N-[3-bromo-5-(trifluoromethyl)phenyl]oxetan-3-amine for high yield and purity?
- Methodological Answer : Synthesis optimization involves nucleophilic substitution between 3-bromo-5-(trifluoromethyl)aniline and oxetane derivatives. Key parameters include:
- Base Selection : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) for deprotonation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Temperature Control : Reactions performed at 0–25°C minimize side reactions .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .
Example yield improvement: Adjusting stoichiometry of oxetane-3-amine to 1.2 equivalents increased yield from 65% to 82% .
Q. What characterization techniques are essential for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm aromatic proton environments and oxetane ring integrity. ¹⁹F NMR identifies trifluoromethyl signals .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ = 323.98 Da) .
- X-ray Crystallography : Resolves spatial arrangement of bromine and trifluoromethyl groups. SHELX software refines crystal structures .
- IR Spectroscopy : Detects N–H stretching (~3300 cm⁻¹) and C–Br vibrations (~550 cm⁻¹) .
Q. What role do the bromine and trifluoromethyl groups play in the compound’s reactivity?
- Methodological Answer :
- Bromine : Acts as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura) for derivatization .
- Trifluoromethyl Group : Enhances metabolic stability and lipophilicity, improving membrane permeability in biological assays .
- Oxetane Ring : Increases molecular rigidity and hydrogen-bonding potential, influencing target binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity variations in derivatives of this compound?
- Methodological Answer :
- Systematic Substitution : Replace bromine with Cl, I, or aryl groups to assess halogen effects .
- Oxetane Modifications : Introduce methyl or spiro groups to evaluate steric/electronic impacts .
- Assay Selection :
- Binding Assays : Surface plasmon resonance (SPR) for target affinity .
- Cell-Based Assays : Measure IC₅₀ in disease-relevant cell lines (e.g., cancer, inflammation) .
Example SAR Table:
| Derivative | Substitution | IC₅₀ (μM) | LogP |
|---|---|---|---|
| Parent Compound | Br, CF₃ | 1.2 | 2.8 |
| Chloro Analog | Cl, CF₃ | 2.5 | 2.6 |
| Methyl-Oxetane | Br, CF₃, CH₃ | 0.8 | 3.1 |
| (Data adapted from ) |
Q. What crystallographic challenges arise when analyzing halogenated derivatives like this compound?
- Methodological Answer :
- Crystal Quality : Bromine’s heavy atom effect causes absorption anomalies; use Mo-Kα radiation (λ = 0.71073 Å) for data collection .
- Disorder Modeling : Trifluoromethyl groups may exhibit rotational disorder. Apply restraints in SHELXL refinement .
- Halogen Bonding : Bromine participates in non-covalent interactions (C–Br···O/N), influencing packing motifs. Analyze Hirshfeld surfaces for quantification .
Q. How should researchers address contradictory bioassay results across different studies?
- Methodological Answer :
- Assay Validation : Replicate experiments with standardized protocols (e.g., ATP levels for viability assays) .
- Solubility Checks : Use DMSO stock solutions ≤0.1% to avoid solvent interference .
- Target Profiling : Employ proteomics (e.g., kinome screening) to identify off-target effects .
Case Study: Discrepant IC₅₀ values (1.2 μM vs. 5.4 μM) resolved by verifying cell line authenticity via STR profiling .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability .
- QM/MM Calculations : Evaluate electronic effects of CF₃/Br groups on binding energy (e.g., Gaussian09) .
Example: Docking revealed hydrogen bonds between oxetane NH and kinase hinge region (binding energy = −9.2 kcal/mol) .
Q. How can green chemistry principles improve the sustainability of this compound’s synthesis?
- Methodological Answer :
- Catalytic Methods : Replace stoichiometric bases with recyclable Amberlyst A21 .
- Solvent Reduction : Employ microwave-assisted synthesis in PEG-400 (50% solvent reduction) .
- Atom Economy : Optimize one-pot reactions (e.g., Buchwald-Hartwig amination) to minimize steps .
Metrics: E-factor reduced from 32 to 12 via RuCl3-catalyzed oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
